molecular formula C10H15ClFN B2744958 2-(4-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1987340-50-0

2-(4-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B2744958
CAS No.: 1987340-50-0
M. Wt: 203.69
InChI Key: RQGLCSASASINHR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS 1987340-50-0) is a fluorinated aromatic amine of significant interest in medicinal chemistry and neuroscience research . With a molecular formula of C10H15ClFN and a molecular weight of 203.69 g/mol, this compound serves as a valuable chemical building block . Its structure, featuring a primary amine and a fluorophenyl group, makes it a potential precursor in the synthesis of various bioactive molecules. Research into structurally related fluorophenyl compounds highlights their application as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, a key target in neuropharmacology . Modulating this receptor subpopulation, highly expressed in the basal ganglia, is a promising strategy for investigating novel treatments for a range of neurological dysfunctions . Furthermore, such fluorinated scaffolds are often explored to enhance metabolic stability and reduce the potential for hepatotoxicity in lead compounds . As a supplier, we provide this compound as a high-purity solid for research purposes. Researchers should handle it with care, as it may be harmful if swallowed and cause skin, eye, and respiratory irritation . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-8(7-12)9-3-5-10(11)6-4-9;/h3-6,8H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGLCSASASINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-fluorophenyl)butan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)butan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 1-(4-Fluorophenyl)butan-2-amine HCl vs. Target Compound

The positional isomerism between the amine group (C1 vs. C2) alters molecular planarity and steric interactions. For example, 1-(4-fluorophenyl)butan-2-amine HCl () has a molecular weight of 203.69 g/mol, and its NMR data (e.g., δ = 8.21 ppm for NH₃⁺ in DMSO-d6) suggests strong hydrogen bonding, which may influence solubility and crystallinity . The target compound’s amine at C1 could enhance interactions with polar biological targets, though direct evidence is lacking.

Mofegiline HCl: Pharmacological Benchmark

The fluoromethylidene group at C2 enhances electron-withdrawing effects, stabilizing the molecule’s interaction with enzyme active sites . This underscores the importance of substituent positioning in modulating activity.

Pruvanserin HCl: Complex Pharmacophore

Pruvanserin () incorporates a 4-fluorophenyl ethyl group linked to a piperazine-indole scaffold. Its activity in psychiatric disorders highlights how fluorophenyl groups enhance blood-brain barrier penetration and receptor affinity (e.g., serotonin receptors) .

N-(4-Fluorobenzyl)butan-1-amine HCl: Benzyl Substitution

Such modifications are common in CNS-targeting drugs to optimize pharmacokinetics .

Biological Activity

2-(4-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound that has gained attention for its potential biological activities, particularly in relation to neurotransmitter modulation. Its structure, featuring a fluorinated phenyl group, enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmacological research. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cellular effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClF₂N
  • Molecular Weight : Approximately 233.685 g/mol
  • Structural Features : The presence of a fluoromethylidene group and a 4-fluorophenyl substituent contributes to its unique biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to:

  • Inhibit Monoamine Oxidase (MAO) : This inhibition leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and behavioral responses.
  • Modulate Dopaminergic and Serotonergic Pathways : The compound affects the release and reuptake processes of these neurotransmitters, which can influence mood and potentially provide therapeutic effects for depression.

The compound has been observed to interact with various enzymes and proteins:

  • Enzyme Interactions : It interacts with monoamine oxidase enzymes, impacting neurotransmitter metabolism.
  • Cell Signaling Pathways : It modulates pathways related to dopamine and serotonin signaling, affecting gene expression and cellular metabolism.

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of this compound:

Comparative Analysis

The following table summarizes the biological properties of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₁₄ClF₂NFluorinated amineNeurotransmitter modulation
Mofegiline hydrochlorideC₁₁H₁₄ClF₂NMAO inhibitorUsed in Parkinson's disease treatment
4-Chloro-4'-fluorobutyrophenoneC₁₀H₁₀ClFONeuroactive propertiesPotential neuroactive effects
3-Fluoro-N-methyl-N-(p-tolyl)propan-1-amineC₁₂H₁₅FNPsychotropic effectsStudied for mood modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)butan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 0–5°C for amine protection), pH (neutralization steps), and solvent systems (e.g., ethanol for crystallization). Continuous flow synthesis can enhance efficiency in industrial-scale production by reducing side reactions . Key purity checks include HPLC (≥98% purity) and NMR to confirm the absence of unreacted intermediates.

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to verify the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and amine hydrochloride moiety.
  • HPLC-MS to detect impurities (e.g., residual solvents or byproducts).
  • Elemental Analysis (C, H, N, Cl) to validate stoichiometry (e.g., C10H15ClFN) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid exposure to light, as UV radiation may degrade the fluorophenyl group. Stability studies recommend periodic purity checks every 6 months via HPLC .

Advanced Research Questions

Q. How does the para-fluorine substituent influence binding affinity to serotonin/dopamine receptors compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances electron-withdrawing effects, increasing receptor binding affinity (e.g., Ki values for 5-HT2A receptors). Radioligand displacement assays (e.g., using [³H]ketanserin) and molecular docking simulations can quantify this effect. Comparative studies with 4-chloro or 4-methyl analogs are recommended to isolate fluorine’s role .

Q. What experimental strategies assess the impact of alkyl chain modifications on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying chain lengths (e.g., propan-1-amine vs. pentan-1-amine) and test in vitro receptor binding assays.
  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to correlate chain flexibility with activity. For example, cyclopropane-containing analogs (e.g., 2-(4-Fluorophenyl)cyclopropanamine hydrochloride) exhibit restricted rotation, altering receptor interaction .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how can they be resolved?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can isolate (R)- and (S)-enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Biological assays often reveal divergent activity; e.g., (R)-enantiomers may show higher 5-HT2A antagonism .

Q. How can discrepancies between in vitro receptor affinity and in vivo pharmacokinetic (PK) data be resolved?

  • Methodological Answer : Conduct parallel studies to evaluate:

  • Metabolic Stability : Liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays. Fluorine’s lipophilicity may enhance BBB uptake but reduce aqueous solubility, requiring formulation optimization (e.g., PEGylation) .

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